Fmoc-4-Amino-L-phenylalanine

描述

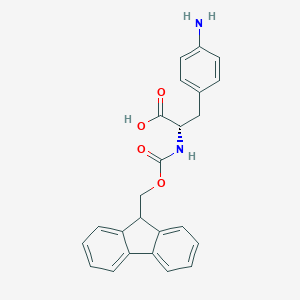

Fmoc-4-Amino-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the phenylalanine molecule. This protecting group is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-Amino-L-phenylalanine typically involves the reaction of 4-amino-L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the formation of the Fmoc-protected amino acid .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of the compound with high purity .

化学反应分析

Types of Reactions: Fmoc-4-Amino-L-phenylalanine undergoes various chemical reactions

生物活性

Fmoc-4-Amino-L-phenylalanine (Fmoc-4-Ala-Phe) is a modified amino acid that plays a significant role in peptide synthesis and has garnered attention for its biological activities. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in various biochemical applications, particularly in the development of bioactive peptides and materials. This article explores the biological activity of this compound, focusing on its antimicrobial properties, self-assembly behavior, and implications in disease mechanisms.

This compound has the molecular formula CHNO and features a hydrophobic phenylalanine side chain, which is crucial for its biological interactions. The presence of the Fmoc group enhances its stability during peptide synthesis, allowing for controlled reactions without premature side reactions .

Antimicrobial Properties

Recent studies have highlighted the antibiofilm activity of Fmoc-modified peptides against both Gram-positive and Gram-negative bacteria. Specifically, Fmoc-4-Ala-Phe exhibits significant efficacy in disrupting biofilm formation. Research indicates that it reduces extracellular matrix (ECM) components such as proteins, polysaccharides, and nucleic acids in biofilms formed by pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. This reduction leads to mechanically unstable biofilms, which are more susceptible to treatment .

Table 1: Effects of this compound on Biofilm Components

| Treatment Concentration | Protein Content Reduction (%) | Polysaccharide Reduction (%) | Nucleic Acid Reduction (%) |

|---|---|---|---|

| 0.5 mM | 40% | 50% | 60% |

| 1.0 mM | 50% | 60% | 70% |

| 1.2 mM | 60% | 70% | 80% |

This data indicates a dose-dependent response where higher concentrations of Fmoc-4-Ala-Phe lead to more substantial reductions in biofilm stability .

Self-Assembly and Hydrogel Formation

This compound is also noted for its ability to self-assemble into nanostructures, forming hydrogels under specific conditions. This self-assembly is primarily driven by hydrophobic interactions among the phenylalanine residues. The resulting hydrogels have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and tunable mechanical properties .

Case Study: Hydrogel Formation

In a study examining the self-assembly of Fmoc-dipeptides, it was found that varying the hydrophobicity influenced the morphology of the resulting hydrogels. The ability to modulate gel properties through chemical modifications presents opportunities for designing materials tailored for specific biomedical applications .

Implications in Disease Mechanisms

The aggregation behavior of L-phenylalanine, including its derivatives like this compound, is linked to amyloid formation associated with neurodegenerative diseases such as phenylketonuria (PKU). The self-assembly of L-phenylalanine into amyloid fibrils can lead to cellular toxicity, emphasizing the importance of understanding these processes for therapeutic interventions .

Table 2: Amyloid Formation and Toxicity Correlation

| Condition | Amyloid Formation Observed | Toxicity Level (Cell Lines) |

|---|---|---|

| High Concentration | Yes | High |

| Moderate Concentration | Yes | Moderate |

| Low Concentration | No | Low |

This table summarizes findings from studies that correlate concentration levels of L-phenylalanine with amyloid formation and associated cellular toxicity. It highlights the potential risks involved with high concentrations of this amino acid derivative .

科学研究应用

Peptide Synthesis

Fmoc-4-Amino-L-phenylalanine is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino functionality during the elongation of peptide chains, preventing unwanted side reactions. This capability enables researchers to construct complex peptides with high purity and specificity.

Key Features:

- Protection Strategy : The Fmoc group is easily removed under mild basic conditions, allowing for sequential additions of amino acids.

- Versatility : It can be incorporated into various peptide sequences, facilitating the study of structure-function relationships.

Drug Development

The compound's ability to target specific proteins makes it invaluable in the development of peptide-based therapeutics. Research has shown that derivatives of this compound can be designed to interact with particular receptors involved in various diseases.

Case Studies:

- Antimicrobial Peptides : Studies have demonstrated that peptides synthesized from this compound exhibit antibacterial properties against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) due to their ability to disrupt bacterial membranes .

- Therapeutic Efficacy : Peptide analogs derived from this compound have shown promising results against mycobacterial infections, indicating potential for new antibiotic development.

Biomaterials Research

This compound is also employed in the creation of novel biomaterials, particularly hydrogels used for tissue engineering and drug delivery systems. The hydrogels formed from this compound demonstrate favorable properties such as biocompatibility and controlled release mechanisms.

Applications in Biomaterials:

- Hydrogel Formation : The self-assembly properties of Fmoc-modified peptides lead to the formation of hydrogels that can encapsulate drugs and provide sustained release.

- Tissue Engineering Scaffolds : These hydrogels serve as scaffolds that mimic extracellular matrices, promoting cell adhesion and growth.

Bioconjugation

The ability to conjugate this compound with other molecules enhances the delivery and efficacy of therapeutic agents. This property is particularly useful in targeted therapies where specific delivery to diseased tissues is crucial.

Research Insights:

- Targeted Drug Delivery : Studies have explored the use of this compound to attach peptides to nanoparticles or other carriers, improving the specificity and effectiveness of drug delivery systems .

Neuroscience Research

In neuroscience, this compound aids in understanding neurotransmitter systems and their roles in brain function. This compound facilitates the exploration of peptide interactions within neural pathways.

Significance in Neuroscience:

- Peptide Interactions : Research utilizing this amino acid has provided insights into how specific peptides influence neuronal activity and potential treatments for neurological disorders .

Protein Engineering

The compound serves as a tool for modifying proteins, allowing researchers to introduce specific functionalities that enhance stability and activity across various applications.

Applications in Protein Engineering:

- Functionalization : By incorporating this compound into proteins, scientists can create variants with improved characteristics for industrial or therapeutic uses .

属性

IUPAC Name |

(2S)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALNSJHHRPSUDO-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427200 | |

| Record name | Fmoc-4-Amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95753-56-3 | |

| Record name | Fmoc-4-Amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-4-Amino-L-phenylalanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR3QK6R4XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。